molecular formula C22H10F10Ti B3039567 Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium CAS No. 120359-27-5

Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium

Cat. No. B3039567
CAS RN: 120359-27-5
M. Wt: 512.2 g/mol
InChI Key: KIIBOHAXFGTHCC-UHFFFAOYSA-N
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Description

Titanocene dicarbonyl is a chemical compound with the formula (η5-C5H5)2Ti(CO)2, abbreviated Cp2Ti(CO)2 . This maroon-coloured, air-sensitive species is soluble in aliphatic and aromatic solvents . It has been used for the deoxygenation of sulfoxides, reductive coupling of aromatic aldehydes, and reduction of aldehydes .


Molecular Structure Analysis

The structure of related complexes, such as cyclopentadienyl metalloporphyrin (PTMCp, TM = transition metal) complexes, can be classified into the sandwich type and the biplanar type .


Physical And Chemical Properties Analysis

Titanocene dicarbonyl is a maroon solid with a molar mass of 234.09 g/mol . It sublimes at 40 to 80 °C (104 to 176 °F; 313 to 353 K) at 0.001 mmHg . It is insoluble in water but soluble in other solvents like THF and benzene .

Scientific Research Applications

Chemical Structure and Geometry

Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium displays a distinct chemical structure with distorted tetrahedral geometry around the titanium atom. This structure, common in bis(cyclopentadienyl) complexes of titanium(IV), is characterized by the placement of the Cl and Ti atoms in the pentafluorophenyl plane, bisecting the interplanar angle between the methylcyclopentadienyl rings (Kienitz, Thöne, & Jones, 1996).

Synthesis and Chemical Robustness

The synthesis of bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium involves treatment with pentafluorophenyl-lithium. This process yields a complex that is chemically more robust than similar aryltitanium compounds with carbon-titanium σ-bonds. The compound also demonstrates interesting reactivity with various reagents, leading to the cleavage of C6F5 groups and the formation of derivatives (Chaudhari & Stone, 1966).

Photochemical Properties

Bis(cyclopentadienyl)titanium dichloride, a related compound, exhibits significant photochemical properties. It acts as a high-performance additive under UV light for radical photopolymerization reactions and facilitates the in situ formation of Ti-based nanoparticles. These nanoparticles, varying in size, are characterized by their unique photochemical behavior, including reduced oxygen inhibition and efficient initiating radical formation (Versace, Fouassier, & Lalevée, 2014).

Reactivity with Organic Azides

When bis(cyclopentadienyl)titanium(III) chloride reacts with organic azides, it leads to the liberation of nitrogen and the formation of nitrogen-bridged TiIV compounds. These reactions, conducted in different solvents, result in various products with different thermal stabilities, showcasing the compound's reactivity and potential for creating diverse chemical structures (Coutts & Surtees, 1966).

Catalytic Applications

Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium and related compounds find application as catalysts in polymerization reactions. Their structural stability makes them suitable for catalyst development in polymer science, significantly influencing the efficiency and specificity of the polymerization process. This application is critical in the field of materials science and engineering (Li & Neckers, 2003).

Safety and Hazards

Titanocene dicarbonyl is flammable . As with all chemicals, it should be handled with appropriate safety precautions.

Future Directions

Cyclopentadienyl metalloporphyrin (PTMCp, TM = transition metal) complexes could be promising materials for spintronics . Spintronics is an emerging branch of nanotechnology that uses a single molecule as a magnet to implement device functions involving spin manipulation .

properties

IUPAC Name

cyclopenta-1,3-diene;1,2,3,4,5-pentafluorobenzene-6-ide;titanium(4+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6F5.2C5H5.Ti/c2*7-2-1-3(8)5(10)6(11)4(2)9;2*1-2-4-5-3-1;/h;;2*1-3H,4H2;/q4*-1;+4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIBOHAXFGTHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Ti+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H10F10Ti
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(cyclopentadienyl)-bis(pentafluorophenyl)titanium

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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